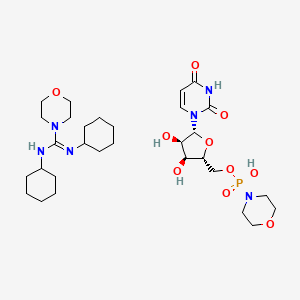

Uridine 5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt

Description

Uridine 5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt (hereafter referred to by its full systematic name) is a critical reagent in nucleotide synthesis. It is an activated uridine monophosphate (UMP) derivative, where the phosphate group is activated as a morpholidate to facilitate nucleophilic displacement reactions. This compound is widely employed in the Khorana–Moffatt procedure for synthesizing uridine diphosphate (UDP)-sugar conjugates, such as UDP-iduronic acid (UDP-IdoA) and UDP-glucose analogues . The 4-morpholine-N,N'-dicyclohexylcarboxamidine counterion enhances solubility in organic solvents (e.g., pyridine or DMF) and stabilizes the reactive intermediate during coupling reactions .

Propriétés

IUPAC Name |

N,N'-dicyclohexylmorpholine-4-carboximidamide;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31N3O.C13H20N3O9P/c1-3-7-15(8-4-1)18-17(20-11-13-21-14-12-20)19-16-9-5-2-6-10-16;17-9-1-2-16(13(20)14-9)12-11(19)10(18)8(25-12)7-24-26(21,22)15-3-5-23-6-4-15/h15-16H,1-14H2,(H,18,19);1-2,8,10-12,18-19H,3-7H2,(H,21,22)(H,14,17,20)/t;8-,10-,11-,12-/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUAYLFCHPJYFJL-HVVPPSBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=NC2CCCCC2)N3CCOCC3.C1COCCN1P(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)NC(=NC2CCCCC2)N3CCOCC3.C1COCCN1P(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H51N6O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469998 | |

| Record name | N,N'-Dicyclohexylmorpholine-4-carboximidamide--5'-O-[hydroxy(morpholin-4-yl)phosphoryl]uridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

686.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24558-91-6 | |

| Record name | N,N'-Dicyclohexylmorpholine-4-carboximidamide--5'-O-[hydroxy(morpholin-4-yl)phosphoryl]uridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Key Steps:

Formation of Uridine 5'-Monophosphomorpholidate:

Uridine 5'-monophosphate (UMP) is reacted with morpholine and activating agents to form the morpholidate intermediate. This step involves the activation of the phosphate group to create a reactive phosphoramidate bond with morpholine.Salt Formation with 4-Morpholine-N,N'-dicyclohexylcarboxamidine:

The morpholidate intermediate is then reacted with 4-morpholine-N,N'-dicyclohexylcarboxamidine to form the stable salt. This salt formation enhances the stability and solubility of the compound, making it suitable for further biochemical applications.

Detailed Preparation Methodology

Drying and Solvent Preparation

- The starting uridine 5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt is dried thoroughly prior to use to remove moisture, typically under vacuum at 100°C for 24 hours.

- Anhydrous solvents such as dimethylformamide (DMF) and pyridine are used to maintain anhydrous conditions essential for the phosphoramidate coupling reactions.

Coupling Reaction Conditions

- The coupling of uridine 5'-monophosphomorpholidate with other phosphate-containing substrates (e.g., muramyl phosphate) is performed in a solvent mixture of DMF and DMSO-d6 (9:1 ratio).

- The reaction is catalyzed by 1H-tetrazole, which significantly accelerates the coupling process, although it may increase side product formation.

- Temperature optimization is critical; reactions are typically conducted at 25°C, 50°C, or 75°C, with higher temperatures increasing reaction rates but also side reactions.

Reaction Monitoring and Purification

- The reaction progress is monitored by ^31P and ^1H NMR spectroscopy to track consumption of starting materials and formation of the product and side products.

- After completion, the reaction mixture is subjected to solvent removal under reduced pressure, followed by dissolution in ammonium formate buffer (pH 7) and lyophilization.

- Final purification is achieved using preparative reverse-phase high-performance liquid chromatography (HPLC), yielding the pure salt as a hygroscopic white solid with high purity (typically >98%).

Optimization Insights from Research

Summary of Research Findings

- The salt is prepared via phosphoramidate coupling of uridine monophosphate with morpholine derivatives under strictly anhydrous conditions.

- The use of 1H-tetrazole as a catalyst improves reaction rates but requires balancing due to side product formation.

- Temperature and solvent choice critically influence yield and purity.

- Drying of reagents and solvents is essential to prevent hydrolysis.

- The final product is purified by preparative HPLC to achieve high purity suitable for biochemical applications such as UDP-sugar synthesis and glycoprotein labeling.

Analyse Des Réactions Chimiques

Catalytic Conditions

Byproduct Profile

Preparation of UDP-Iduronic Acid (UDP-IdoA)

Substrates :

-

l-Iduronic acid monophosphate

-

UMP-morpholidate

Procedure :

-

Coupling at 70°C in pyridine

-

Deprotection with MeOH/H2O/Et3N (2:2:1)

-

Purification via BioGel P2 and SAX-HPLC

Yield : 26% over 2 steps, with UDP dimer removed chromatographically

Stability and Handling Considerations

Applications De Recherche Scientifique

Synthesis of Nucleotide Analogs

Uridine 5'-monophosphomorpholidate is primarily used as an activating agent in the synthesis of nucleotide derivatives. It facilitates the formation of more complex nucleotides by providing a reactive phosphate group.

- UDP-TEMPO Synthesis : This compound has been utilized to synthesize uridine 5'-diphospho-4-O-2,2,6,6-tetramethylpiperidine 1-oxyl (UDP-TEMPO), which is important for studying radical processes in biological systems .

- UDP-azido-GalNAc : It is also involved in the synthesis of uridine diphospho-N-azido acetylgalactosamine, a critical component for glycosylation studies .

Biochemical Characterization

The compound plays a role in various biochemical assays and characterizations:

- Enzymatic Reactions : It has been used to characterize enzymes like GnT-V through binding studies with UDP derivatives. The structural interactions can be analyzed using techniques such as NMR spectroscopy .

- Photoaffinity Labeling : In studies involving lactose synthase, uridine 5'-monophosphomorpholidate has been employed for photoaffinity labeling, allowing researchers to investigate enzyme-substrate interactions .

Research Studies and Findings

Several studies have highlighted the utility of uridine 5'-monophosphomorpholidate in various biochemical contexts:

- Transition State Analogs : Research has demonstrated that this compound can be used to create transition state analogs for UDP-glycal derivatives, aiding in understanding enzymatic mechanisms .

- Protein Functionalization : The compound has been explored for its potential in selective protein functionalization via enzymatic modifications like uridylylation .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on UDP-TEMPO | Synthesis | Demonstrated radical behavior in biological systems. |

| Enzymatic Characterization | Binding Studies | Provided insights into enzyme-substrate interactions using NMR techniques. |

| Photoaffinity Labeling | Enzyme Interaction | Enabled mapping of active sites on lactose synthase. |

Mécanisme D'action

UMP-morpholidate exerts its effects through its role as a nucleotide analog. It acts as a substrate for various enzymes involved in nucleotide metabolism, leading to the synthesis of modified nucleotides. The molecular targets and pathways involved include nucleotide synthesis enzymes such as nucleoside diphosphate kinases and nucleotidyltransferases.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound belongs to a family of nucleotide morpholidate salts, which share a common structural motif: a nucleoside monophosphate activated as a morpholidate paired with a 4-morpholine-N,N'-dicyclohexylcarboxamidine counterion. Below is a detailed comparison with analogous compounds:

Table 1: Structural and Functional Comparison of Nucleotide Morpholidate Salts

Key Differentiators :

Nucleobase Specificity: The uridine derivative is tailored for UDP-sugar synthesis, critical in glycosylation pathways . Adenosine and guanosine analogues are used for ADP- and GDP-linked sugars, respectively, which are less common in eukaryotic systems but pivotal in bacterial metabolism .

Reaction Efficiency: The uridine morpholidate salt achieves higher coupling yields (33–65%) in UDP-sugar synthesis when paired with 1H-tetrazole as an activator . Adenosine analogues show lower solubility in organic solvents, requiring prolonged reaction times (70 hours vs. 48 hours for uridine) .

Commercial Availability: Uridine and adenosine salts are commercially available from Sigma-Aldrich and Santa Cruz Biotechnology, with uridine variants dominating the market due to broader applications . Guanosine and thymidine salts are less common, often requiring custom synthesis .

Stability and Storage: Uridine and adenosine salts are stable at -20°C, while guanosine derivatives degrade faster, necessitating stricter storage conditions .

Research Findings and Case Studies

- Case Study 1 : In the synthesis of UDP-IdoA, the uridine morpholidate salt achieved a 33% yield under optimized conditions (pyridine, tetrazole, 25°C), outperforming thymidine analogues in analogous reactions .

- Case Study 2: Substituting uridine morpholidate with adenosine morpholidate in Park’s nucleotide synthesis reduced yields from 35% to <20%, highlighting nucleobase-dependent reactivity .

Activité Biologique

Uridine 5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt is a compound of significant interest in biochemical research due to its potential applications in synthetic biology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies, highlighting its role in various biochemical processes.

Chemical Structure and Properties

The chemical formula for Uridine 5'-monophosphomorpholidate is . The compound features a morpholidate structure that enhances its reactivity and stability in biochemical applications. The presence of dicyclohexylcarboxamidine contributes to its solubility and interaction with biological macromolecules, making it a valuable tool in synthetic pathways.

Biological Activity

1. Enzymatic Reactions:

Uridine 5'-monophosphomorpholidate is utilized as a substrate in various enzymatic reactions. It has been shown to participate in the synthesis of nucleotide derivatives, which are crucial for nucleic acid metabolism. For instance, it can be used to synthesize UDP-azido-GalNAc, a compound important for glycosylation processes in cells .

2. Anticoagulant Properties:

Research indicates that derivatives of uridine monophosphate (UMP), including this morpholidate form, can play a role in anticoagulant mechanisms. It has been found that modifications at the nucleotide level can influence the biological activity of heparin, an essential anticoagulant drug .

3. Protein Functionalization:

This compound has been applied in selective protein functionalization via enzymatic phosphocholination, showcasing its utility in modifying proteins for therapeutic applications. The ability to label proteins covalently and reversibly opens new avenues for research in cellular signaling and protein interactions .

Synthesis Methods

The synthesis of Uridine 5'-monophosphomorpholidate typically involves activating uridine monophosphate (UMP) with carbodiimides followed by coupling with morpholine derivatives. This method allows for the efficient formation of the phosphomorpholidate bond, crucial for its biological activity .

| Synthesis Method | Key Steps | Yield |

|---|---|---|

| Activation with CDI | UMP + CDI → UMP-CDI | High |

| Coupling | UMP-CDI + Morpholine → Uridine 5'-monophosphomorpholidate | Moderate |

Case Studies

Case Study 1: Anticoagulant Activity

A study demonstrated that uridine derivatives could enhance the anticoagulant activity of heparin when incorporated into its structure. The modification allowed for better binding to antithrombin III, significantly increasing the efficacy of heparin in preventing thrombus formation .

Case Study 2: Protein Labeling

In another investigation, researchers utilized Uridine 5'-monophosphomorpholidate to label proteins involved in bacterial pathogenesis. The study highlighted how this compound could facilitate the tracking of protein interactions within live cells, providing insights into microbial behavior during infection .

Research Findings

Recent findings indicate that the biological activity of Uridine 5'-monophosphomorpholidate is closely linked to its structural properties and the modifications it undergoes during enzymatic reactions. Its role as a substrate in nucleotide synthesis pathways underscores its importance in both natural and synthetic biology contexts.

Q & A

Q. What is the role of uridine 5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt in nucleotide synthesis?

This compound acts as an activated monophosphate morpholidate reagent, facilitating the coupling of sugar 1-phosphates with uridine derivatives to synthesize UDP-sugars. Its morpholidate group enhances reactivity by stabilizing the leaving group during nucleophilic substitution, critical for forming the pyrophosphate bond in UDP-sugar biosynthesis. The Khorana-Moffatt procedure is a standard method employing this reagent .

Q. What purification strategies are effective for UDP-sugar products synthesized using this reagent?

Post-reaction purification typically involves:

- Ion-exchange chromatography (e.g., Bio-Rad AG® 50W-X8 resin) to remove unreacted salts .

- C-18 silica gel column chromatography for desalting and isolating intermediates .

- Preparative HPLC (C-18 columns) with gradients of acetonitrile/water for final purification .

- Bio-Gel P-2 size-exclusion chromatography eluted with NH₄HCO₃ buffer for small-scale separations .

Q. Which analytical techniques validate the structural integrity of UDP-sugar products?

- ¹H and ³¹P NMR spectroscopy to confirm pyrophosphate bond formation and sugar/uridine moiety integration .

- High-resolution mass spectrometry (HRMS) for molecular weight verification .

- HPLC (with UV detection at 260 nm) to assess purity and quantify yields .

Advanced Research Questions

Q. How do solvent and catalyst systems influence coupling reaction efficiency?

- Solvent choice : Anhydrous DMF or pyridine is critical to prevent hydrolysis of the morpholidate reagent. DMF enhances solubility of sugar phosphate tributylammonium salts .

- Catalysts : 1H-Tetrazole (0.45 M in MeCN) accelerates coupling by protonating the phosphate group, increasing electrophilicity. Alternative catalysts like 1-methylimidazole hydrochloride may reduce side reactions in DMF-based systems .

- Temperature : Reactions typically proceed at room temperature (25°C) over 12–70 hours, depending on steric hindrance of the sugar .

Q. How to address contradictory data in reaction optimization studies?

Discrepancies in reported yields (e.g., 46–75% vs. ~75% ) may arise from:

- Substrate-specific steric effects : Bulky sugar derivatives (e.g., 2,6-dideoxy sugars) slow reaction kinetics.

- Moisture sensitivity : Trace water hydrolyzes the morpholidate reagent, necessitating rigorous anhydrous conditions .

- Catalyst purity : Commercial 1H-tetrazole batches vary in hydration; pre-drying with molecular sieves improves consistency .

Q. What side reactions occur during UDP-sugar synthesis, and how are they mitigated?

- Hydrolysis of the morpholidate reagent : Minimized by using anhydrous solvents and inert atmospheres .

- Incomplete coupling : Add 1.5–2.0 equivalents of morpholidate reagent and extend reaction time (up to 72 hours) for sterically hindered substrates .

- Acetyl group migration : For acetyl-protected sugars, replace NEt₃ with milder bases (e.g., DBU) during deprotection .

Q. What emerging applications leverage this reagent in chemoenzymatic synthesis?

- Glycosyltransferase engineering : The compound enables large-scale production of non-natural UDP-sugars as substrates for engineered enzymes (e.g., polyene glycosyltransferases) .

- Vancomycin analog synthesis : Used to generate β-UDP-vancosamine for glycosylating vancomycin aglycon .

- Orthogonal nucleotide synthesis : Coupling with fluorinated or isotopically labeled sugars supports metabolic labeling studies .

Methodological Notes

- Reagent handling : Store the morpholidate salt desiccated at –20°C to prevent hydrolysis .

- Scalability : Reactions are scalable (tested up to 33 mg substrate ); however, solvent volume adjustments are critical for reproducibility.

- Emerging protocols : Microwave-assisted synthesis and flow chemistry are being explored to reduce reaction times and improve yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.